PPIase-Parvulin Inhibitor

Übersicht

Beschreibung

Diese PPIasen spielen eine entscheidende Rolle bei der Proteinfaltung, Stabilität und Aktivitätsregulation .

2. Präparationsmethoden

Synthesewege:: Die Synthesewege für PPIase-Parvulin-Inhibitor sind in der verfügbaren Literatur nicht explizit dokumentiert. Er wird durch chemische Reaktionen unter Verwendung spezifischer Vorläufer synthetisiert.

Reaktionsbedingungen:: Die genauen Reaktionsbedingungen (Temperatur, Lösungsmittel, Katalysatoren usw.) bleiben unaufgeklärt. Forscher optimieren diese Bedingungen in der Regel, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktion:: Informationen über großtechnische Produktionsverfahren sind begrenzt. Die Verbindung wird hauptsächlich für Forschungszwecke verwendet.

Vorbereitungsmethoden

Synthetic Routes:: The synthetic routes for PPIase-Parvulin Inhibitor are not explicitly documented in the available literature. it is synthesized through chemical reactions involving specific precursors.

Reaction Conditions:: The exact reaction conditions (temperature, solvent, catalysts, etc.) remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.

Industrial Production:: Information regarding large-scale industrial production methods is limited. The compound is primarily used for research purposes.

Analyse Chemischer Reaktionen

Reaktionen:: PPIase-Parvulin-Inhibitor unterliegt keinen umfangreichen chemischen Umwandlungen. Er interagiert mit dem aktiven Zentrum von Pin1 und Par14 PPIasen und hemmt deren Aktivität.

Häufige Reagenzien und Bedingungen:: Die Wechselwirkungen der Verbindung mit Pin1 und Par14 beinhalten wahrscheinlich Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und elektrostatische Kräfte. Spezifische Reagenzien und Bedingungen werden nicht explizit berichtet.

Hauptprodukte:: Da PPIase-Parvulin-Inhibitor eher ein Inhibitor als ein Substrat ist, bildet er keine signifikanten Reaktionsprodukte.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The most prominent application of PPIase-parvulin inhibitors is in oncology. Pin1 is overexpressed in many cancers, making it a target for therapeutic intervention.

-

Case Study: HWH8-33 and HWH8-36

These compounds were identified through high-throughput screening and demonstrated potent anticancer activity by inducing G2/M phase arrest and apoptosis in cancer cells. In vivo studies showed significant tumor growth suppression without noticeable toxicity . -

Case Study: KPT-6566

This novel inhibitor selectively targets Pin1 for degradation, demonstrating an IC50 value of 0.64 μM against its PPIase activity. It has shown efficacy in inhibiting cancer stem cell expansion and blocking metastatic spread .

Neurodegenerative Disorders

PPIases are implicated in neurodegenerative diseases due to their role in protein misfolding and aggregation.

- Research Insight : Inhibitors targeting PPIases could potentially mitigate the progression of diseases like Alzheimer's by promoting proper protein folding and preventing toxic aggregates .

Viral Infections

PPIases also play a role in viral replication processes.

- Research Insight : Targeting PPIases may hinder the lifecycle of certain viruses by disrupting their protein interactions necessary for replication .

Data Tables

The following table summarizes key findings related to various PPIase-parvulin inhibitors:

| Compound | Target | Mechanism | IC50 Value | Application Area |

|---|---|---|---|---|

| HWH8-33 | Pin1 | Direct inhibition | Micromolar | Cancer |

| HWH8-36 | Pin1 | Induces apoptosis | Micromolar | Cancer |

| KPT-6566 | Pin1 | Covalent binding | 0.64 μM | Cancer |

| Juglone | Parvulin | Covalent modification | 7 μM | Transcription inhibition |

Wirkmechanismus

The compound’s mechanism involves binding to the active site of Pin1 and Par14 PPIases, disrupting their isomerase activity. Pin1 and Par14 are involved in post-translational modifications, affecting protein conformation and function.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von PPIase-Parvulin-Inhibitor liegt in seiner spezifischen Zielsetzung von Pin1 und Par14. Ähnliche Verbindungen umfassen andere PPIase-Inhibitoren, aber keine weist die gleiche Selektivität auf.

Biologische Aktivität

Peptidyl-prolyl isomerases (PPIases) play a crucial role in protein folding and function, with parvulins being a significant subgroup. Among these, inhibitors of PPIase-parvulin, particularly those targeting PIN1 and PIN4, have garnered attention for their potential therapeutic applications in cancer and viral diseases. This article explores the biological activity of PPIase-parvulin inhibitors, focusing on their mechanisms, efficacy, and implications in various studies.

Overview of PPIase-Parvulin Inhibitors

PPIases facilitate the cis/trans isomerization of proline residues in proteins, a process vital for proper protein conformation and function. Parvulins, including PIN1 and PIN4, are implicated in numerous cellular processes, including cell cycle regulation and signal transduction. Inhibitors like Juglone, KPT-6566, and All-trans-retinoic acid (ATRA) have been identified as effective agents against these enzymes.

Mechanisms of Inhibition

-

Covalent Modification :

- Juglone inhibits parvulin by covalently modifying cysteine residues, leading to a loss of enzymatic activity. This specificity allows it to selectively target parvulins without significantly affecting other PPIase families .

- KPT-6566 functions as a covalent inhibitor of PIN1 with an IC50 value of 0.64 μM, demonstrating its potency in inhibiting PPIase activity and subsequently affecting cell proliferation .

- Direct Binding :

Biological Activity in Cancer Research

The inhibition of PIN1 has shown promise in cancer therapy due to its role in regulating oncogenic pathways. Studies have demonstrated that:

- KPT-6566 treatment led to decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 in wild-type mouse embryonic fibroblasts (MEFs), indicating a reduction in cell proliferation .

- Inhibition of PIN1 resulted in downregulation of target genes associated with mutant p53 and NOTCH1 pathways, suggesting a broader impact on tumorigenesis .

Effects on Viral Replication

The effects of parvulin inhibitors extend beyond cancer; they have also been studied for their antiviral properties:

- Research indicates that inhibiting PIN4 significantly reduces hepatitis B virus (HBV) replication, as evidenced by decreased levels of HBV RNA and DNA following treatment with various parvulin inhibitors . This highlights the potential for these compounds in treating viral infections.

Table 1: Summary of Selected PPIase-Parvulin Inhibitors

| Compound | Target | Mechanism of Action | IC50 Value | Application Area |

|---|---|---|---|---|

| Juglone | PIN1/PIN4 | Covalent modification | Not specified | Cancer, Antiviral |

| KPT-6566 | PIN1 | Covalent binding | 0.64 μM | Cancer |

| ATRA | PIN1 | Direct binding | Not specified | Cancer |

| EGCG | PIN1 | Direct binding | Not specified | Cancer |

Research Findings

Recent studies have elucidated the biochemical characteristics and substrate specificities of parvulins:

- The recombinant Lotus parvulins exhibit varying PPIase activities towards synthetic tetrapeptides, suggesting that substrate specificity is influenced by the amino acid sequence preceding proline residues .

- Investigations into the structural dynamics of parvulins reveal that mutations can significantly alter their catalytic efficiency without compromising structural integrity .

Eigenschaften

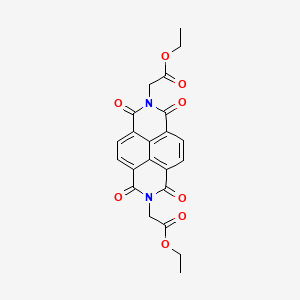

IUPAC Name |

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQGFNIIHNGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349244 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64005-90-9 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.